molecular formula C23H33N3O2 B4677233 ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate

ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate

Cat. No. B4677233
M. Wt: 383.5 g/mol
InChI Key: RODAFQNWHUUBAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidinecarboxylates and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate is not fully understood. However, it is believed that this compound acts on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. It is also suggested that this compound may interact with the cannabinoid receptors, which are involved in the regulation of pain, mood, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate have been studied in animal models. Studies have shown that this compound has a potent analgesic effect, which is comparable to that of morphine. It also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. In addition, this compound has anxiolytic effects and can reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate in lab experiments is its potent pharmacological effects, which make it a useful tool for studying the mechanism of action of certain neurotransmitters and receptors. However, the limitations of using this compound include its low solubility in water and its potential toxicity, which requires careful handling and administration.

Future Directions

For the research on ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate include the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in humans, and the exploration of its interaction with other receptors and neurotransmitters. Further studies are also needed to determine the long-term effects and safety of this compound.

Scientific Research Applications

The scientific research application of ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate is mainly focused on its potential therapeutic properties. Studies have shown that this compound has anti-inflammatory, analgesic, and anxiolytic effects, which make it a promising candidate for the treatment of various diseases such as chronic pain, anxiety disorders, and inflammation-related disorders.

properties

IUPAC Name

ethyl 4-(3-phenylpropyl)-1-(3-pyrazol-1-ylpropyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O2/c1-2-28-22(27)23(12-6-11-21-9-4-3-5-10-21)13-19-25(20-14-23)16-8-18-26-17-7-15-24-26/h3-5,7,9-10,15,17H,2,6,8,11-14,16,18-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODAFQNWHUUBAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CCCN2C=CC=N2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]piperidine-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate
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ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate
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ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate
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ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate
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ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate
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ethyl 4-(3-phenylpropyl)-1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinecarboxylate

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